molecular formula C24H23F3N2O3S B10875596 2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide

2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide

Cat. No.: B10875596
M. Wt: 476.5 g/mol
InChI Key: QIBLZBMFHTUSAU-UHFFFAOYSA-N
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Description

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole moiety, a trifluoromethyl phenyl group, and a cyclohexene ring with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Amino Group: The benzodioxole derivative is then reacted with an appropriate amine to introduce the amino group.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through a Diels-Alder reaction involving a diene and a dienophile.

    Attachment of the Trifluoromethyl Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethyl phenyl group is introduced.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to an amine.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Conversion to amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound’s unique properties are leveraged for the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which 2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide exerts its effects involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide
  • 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(methyl)phenyl]cyclohex-1-ene-1-carbothioamide

Uniqueness

Compared to similar compounds, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a more potent and versatile molecule for various applications.

Properties

Molecular Formula

C24H23F3N2O3S

Molecular Weight

476.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohexene-1-carbothioamide

InChI

InChI=1S/C24H23F3N2O3S/c1-23(2)10-17(28-12-14-3-8-19-20(9-14)32-13-31-19)21(18(30)11-23)22(33)29-16-6-4-15(5-7-16)24(25,26)27/h3-9,28H,10-13H2,1-2H3,(H,29,33)

InChI Key

QIBLZBMFHTUSAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=C(C=C2)C(F)(F)F)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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